molecular formula C15H25NO2 B5108461 N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine

N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine

Cat. No.: B5108461
M. Wt: 251.36 g/mol
InChI Key: DVPKBDWXHFPBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 4-(4-methoxyphenoxy)butan-1-ol under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced analytical techniques ensures the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-methoxyaniline
  • 4-methoxy-N-tert-pentylamine
  • tert-Butyl 4-(4-methoxyanilino)-1-piperidinecarboxylate

Uniqueness

N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

IUPAC Name

N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-15(2,3)16-11-5-6-12-18-14-9-7-13(17-4)8-10-14/h7-10,16H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPKBDWXHFPBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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